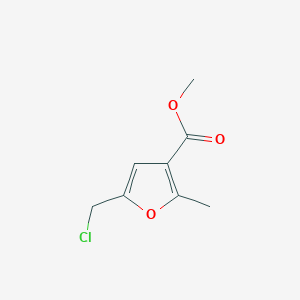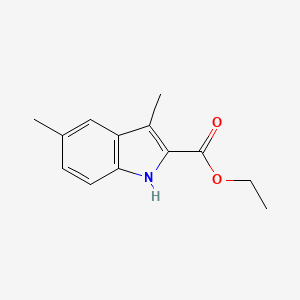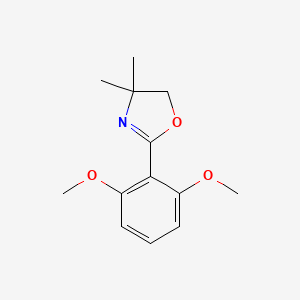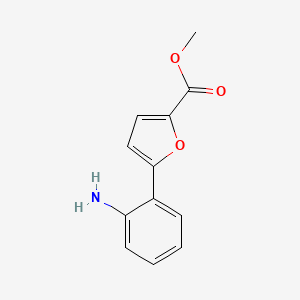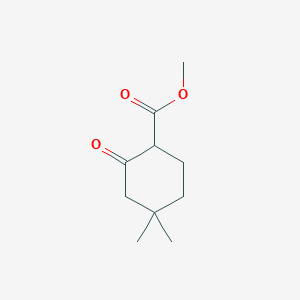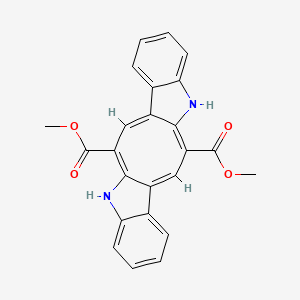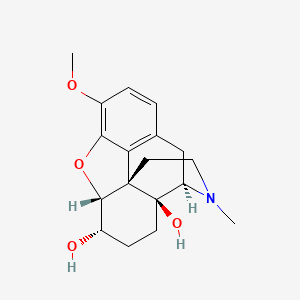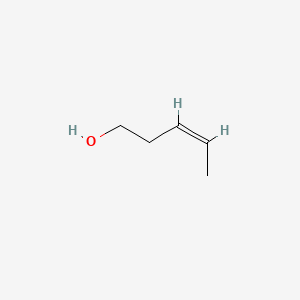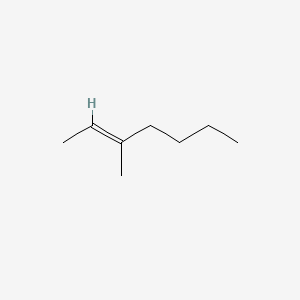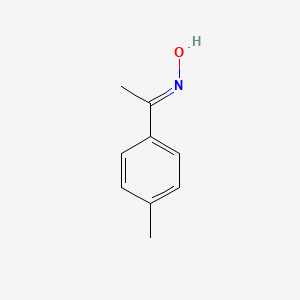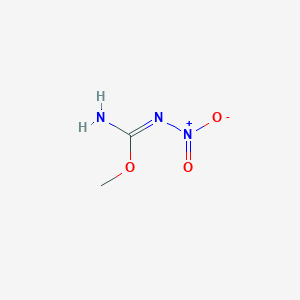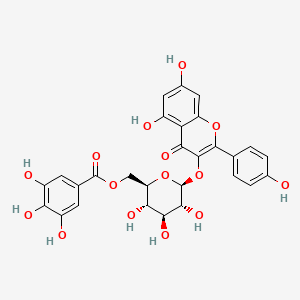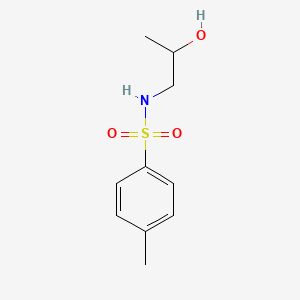
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. HPMBS is a white crystalline solid that is soluble in water and organic solvents. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
Spectroscopic Investigation and Electronic Properties
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and related derivatives have been studied for their spectroscopic properties and electronic structures. These studies use techniques like NMR, FT-IR spectroscopy, and elemental analysis, combined with density functional theory calculations. Such investigations are crucial for understanding molecular characteristics like ionization potential, electron affinity, and intramolecular charge transfer, which are essential for predicting the stability and reactivity of these molecules (Mahmood et al., 2016).
DNA Binding and Anticancer Activity
The interaction of sulfonamide derivatives with DNA and their potential anticancer activities have been a subject of research. Studies demonstrate that certain copper(II)-sulfonamide complexes exhibit significant binding affinity to DNA and can induce DNA damage, leading to apoptosis in tumor cells. This property is crucial for developing new therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Structural Features and Synthesis Methods
Research has also focused on the synthesis and structural characterization of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide derivatives. These studies involve various synthesis methods and structural analysis through techniques like X-ray crystallography and DFT calculations. Understanding the structure and synthesis pathways is vital for designing and developing new compounds with desired properties (Nikonov et al., 2019).
Quantum-Chemical Calculations for Antioxidant Activity
Quantum-chemical calculations have been applied to derivatives of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide to evaluate their antioxidant activities. These theoretical calculations help in understanding the molecular orbitals and energy levels, which are important for assessing their effectiveness as antioxidants (Peiming et al., 2022).
Antimicrobial and DNA Interaction Studies
Some studies focus on the antimicrobial properties of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide derivatives and their interactions with DNA. These include evaluating the efficacy of these compounds against various bacterial strains and understanding their mechanism of interaction with DNA. Such studies are crucial for the development of new antibacterial agents (Kharwar & Dixit, 2021).
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBKAQJZDLRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389673 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
CAS RN |
59724-53-7 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



